REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].C(N(CC)CC)C.O1CCCC1.[Br:22][C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[C:26](Cl)=[O:27]>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][C:26](=[O:27])[C:25]1[CH:29]=[CH:30][CH:31]=[C:23]([Br:22])[CH:24]=1
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixed solution was cooled in ice
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 24 hours
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
the mixture was washed with water
|
Type
|
ADDITION
|
Details
|
saturated saline, and anhydrate magnesium sulfate was added
|
Type
|
CUSTOM
|
Details
|
for drying
|
Type
|
FILTRATION
|
Details
|
The mixture after the drying was subjected to gravity filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
This solid was washed with hexane, so that N-(2,6-dimethylphenyl)-3-bromobenzamide
|
Type
|
CUSTOM
|
Details
|
was prepared as a white solid with a yield of 53%
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(C1=CC(=CC=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |